molecular formula C6H3F2NO2 B1322325 2,6-Difluoropyridine-4-carboxylic acid CAS No. 88912-23-6

2,6-Difluoropyridine-4-carboxylic acid

Cat. No.: B1322325
CAS No.: 88912-23-6
M. Wt: 159.09 g/mol
InChI Key: UDPPKJDEENEJQG-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450–500°C) yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and heterocyclic compounds .

Scientific Research Applications

2,6-Difluoropyridine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Difluoropyridine-4-carboxylic acid
  • 2,5-Difluoropyridine-4-carboxylic acid
  • 3,5-Difluoropyridine-2-carboxylic acid

Comparison: 2,6-Difluoropyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to its analogues, this compound exhibits distinct properties that make it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2,6-difluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPKJDEENEJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623026
Record name 2,6-Difluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88912-23-6
Record name 2,6-Difluoroisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88912-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

22.6 g of methyl 2,6-difluoroisonicotinate are dissolved in 25 ml of dioxane and added to a mixture of 150 ml of conc. hydrochloric acid and 100 ml of water. The mixture is then refluxed for 21/4 hours, volume is reduced to about 5/8 by evaporation, and the residue is cooled. The acid which precipitates out in crystalline form is filtered off and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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